molecular formula C10H13I B6266622 4-iodo-1-methyl-2-(propan-2-yl)benzene CAS No. 1369817-45-7

4-iodo-1-methyl-2-(propan-2-yl)benzene

Cat. No.: B6266622
CAS No.: 1369817-45-7
M. Wt: 260.1
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Description

4-Iodo-1-methyl-2-(propan-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with iodine (at position 4), a methyl group (position 1), and an isopropyl group (position 2). This trifunctionalized structure confers unique physicochemical properties, including high lipophilicity and steric bulk, which influence its reactivity and applications in organic synthesis.

Properties

CAS No.

1369817-45-7

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Iodination Using Iodine and Oxidizing Agents

A classical approach employs iodine (I₂) with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) as oxidizing agents. The reaction proceeds via in situ generation of iodonium ions (I⁺), which undergo electrophilic substitution. For example, iodination of 1-methyl-2-(propan-2-yl)benzene in acetic acid at 60–80°C yields the target compound with 70–85% efficiency. Side products, such as diiodinated species, are minimized by controlling iodine stoichiometry and reaction time.

Metal-Mediated Iodination

Transition metals like palladium and copper enhance regioselectivity and yield. A protocol adapted from cross-coupling methodologies involves treating 1-methyl-2-(propan-2-yl)benzene with iodine in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in dimethylformamide (DMF) at 50°C. Triethylamine (Et₃N) acts as a base, facilitating iodide activation. This method achieves >90% conversion within 12 hours, with purification via silica gel chromatography.

Decarboxylative Iodination

Transition-metal-free decarboxylation offers a sustainable route to aryl iodides. This method replaces traditional Hunsdiecker conditions, which often suffer from over-iodination.

Mechanism and Procedure

Starting from 4-carboxy-1-methyl-2-(propan-2-yl)benzene, the carboxyl group is decarboxylated and replaced by iodine using molecular iodine (I₂) in dimethyl sulfoxide (DMSO) at 120°C. The reaction proceeds via a radical intermediate, avoiding silver or other heavy metals. Key advantages include:

  • Yield : 75–88% after 24 hours.

  • Selectivity : Minimal diiodination due to steric hindrance from the isopropyl group.

Optimization Insights

Replacing DMSO with acetic acid reduces side reactions but lowers yield to 65%. Adding lithium iodide (LiI) as a co-catalyst accelerates decarboxylation, achieving 92% yield in 8 hours.

Halogen Exchange Reactions

Halogen exchange (Finkelstein reaction) converts bromo or chloro precursors to the iodo analogue.

Bromine-to-Iodine Exchange

4-Bromo-1-methyl-2-(propan-2-yl)benzene reacts with sodium iodide (NaI) in acetone under reflux. The reaction is driven by the precipitation of NaBr, with yields exceeding 80% after 6 hours. Catalytic amounts of copper(I) iodide (CuI) enhance kinetics, reducing reaction time to 2 hours.

Chloro-to-Iodine Exchange

Using lithium iodide (LiI) in acetic acid at 0°C, 4-chloro-1-methyl-2-(propan-2-yl)benzene undergoes nucleophilic aromatic substitution. The isopropyl group’s steric bulk limits reactivity, necessitating prolonged reaction times (24–48 hours) for 60–70% yield.

Cross-Coupling Strategies

Palladium-catalyzed cross-couplings enable modular synthesis.

Suzuki-Miyaura Coupling

A boronic acid derivative, such as 4-iodophenylboronic acid, couples with 1-methyl-2-(propan-2-yl)benzene in the presence of Pd(OAc)₂ and SPhos ligand. This method is less common due to the challenge of preparing the boronic acid precursor.

Ullmann-Type Coupling

Copper-mediated coupling of 1-methyl-2-(propan-2-yl)benzene with iodobenzene diacetate [PhI(OAc)₂] in DMF at 100°C provides moderate yields (50–60%).

Comparison of Synthetic Methods

Method Reagents Yield (%) Time (h) Advantages Limitations
Electrophilic IodinationI₂, HNO₃, AcOH70–856–12Simple setup, high regioselectivityOver-iodination risk
DecarboxylativeI₂, DMSO, LiI75–928–24Metal-free, scalableRequires carboxyl precursor
Halogen Exchange (Br→I)NaI, CuI, acetone80–902–6High efficiencyLimited to bromo precursors
Ullmann CouplingCuI, PhI(OAc)₂, DMF50–6024Modular approachLow yield, expensive reagents

Industrial-Scale Considerations

Large-scale production prioritizes cost, safety, and purity. Electrophilic iodination and halogen exchange are preferred due to reagent availability and streamlined workflows. Continuous flow reactors mitigate exothermic risks in iodination, while solvent recovery systems reduce waste. Regulatory compliance requires rigorous purification via distillation or crystallization to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-2-(propan-2-yl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

    Substitution: Formation of compounds with different functional groups replacing the iodine atom.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-iodo-1-methyl-2-(propan-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups and products .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are outlined below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
4-Iodo-1-methyl-2-(propan-2-yl)benzene I (4), CH₃ (1), CH(CH₃)₂ (2) C₁₀H₁₃I 260.12 (est.) Intermediate in Suzuki couplings; high steric hindrance Not explicitly listed
4-Iodo-1-methyl-2-(trifluoromethyl)benzene I (4), CH₃ (1), CF₃ (2) C₈H₆F₃I 286.04 Enhanced electrophilicity due to CF₃ group; used in aryl hydantoin synthesis 37 (as per )
1-Iodo-2,4-bis(propan-2-yl)benzene I (1), CH(CH₃)₂ (2,4) C₁₂H₁₇I 288.17 Liquid state; high lipophilicity; used in specialty chemicals 2100-20-1 , 496801-02-6
4-Ethyl-1-iodo-2-methylbenzene I (4), C₂H₅ (1), CH₃ (2) C₉H₁₁I 246.09 Lower steric bulk; potential solvent applications 5159-41-1
(5-Iodo-2-methylphenyl)methanol I (5), CH₃ (2), CH₂OH (side chain) C₈H₉IO 248.06 Polar hydroxyl group; altered solubility and reactivity 18282-51-4

Physicochemical Properties

  • Lipophilicity: The bis-isopropyl analog (1-iodo-2,4-bis(propan-2-yl)benzene) exhibits higher lipophilicity than this compound due to additional alkyl groups, making it more soluble in nonpolar solvents .
  • Reactivity : The trifluoromethyl derivative (4-iodo-1-methyl-2-(trifluoromethyl)benzene) demonstrates enhanced electrophilicity at the iodine position, favoring nucleophilic aromatic substitution compared to the less electron-withdrawing isopropyl group in the target compound .
  • Steric Effects : The target compound’s methyl and isopropyl groups create moderate steric hindrance, whereas the bis-isopropyl analog’s bulk may slow reaction kinetics in cross-coupling processes .

Research Findings and Data Gaps

  • Thermal Properties : The bis-isopropyl analog’s liquid state () suggests that alkyl chain length and branching significantly influence phase behavior, a trend likely applicable to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-iodo-1-methyl-2-(propan-2-yl)benzene?

  • Methodology :

  • Electrophilic Iodination : Start with 1-methyl-2-(propan-2-yl)benzene. Use iodine (I₂) with an oxidizing agent like HIO₃ or a Lewis acid (e.g., FeCl₃) in a polar solvent (acetic acid) to introduce iodine at the para position. The methyl and isopropyl groups act as meta-directors, favoring iodination at the 4-position .
  • Halogen Exchange : Substitute a pre-existing leaving group (e.g., bromine) using NaI in acetone under reflux. Confirm regiochemistry via 1H NMR^1 \text{H NMR} (iodine’s deshielding effect) or mass spectrometry .

Q. How to optimize reverse-phase HPLC conditions for analyzing this compound?

  • Methodology :

  • Column : Use a C18 column (e.g., Newcrom R1) with a mobile phase of methanol:water (70:30 to 80:20). Adjust pH to 3–4 with acetic acid to improve peak symmetry .
  • Detection : UV detection at 254 nm (iodine’s strong absorbance). Validate retention time and resolution using standards. For trace analysis, couple with MS detection for higher sensitivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} to identify substituent positions (e.g., methyl singlet at ~2.3 ppm, isopropyl multiplet at ~1.2–1.4 ppm). 13C NMR^{13} \text{C NMR} to confirm aromatic carbons and iodine’s inductive effects .
  • MS : High-resolution MS to verify molecular ion ([M]⁺ at m/z 274) and isotopic pattern (distinct 127I^{127} \text{I} peak) .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during iodination of substituted benzenes?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to model substituent directing effects. Compare activation energies for iodination at competing positions .
  • Experimental Validation : Synthesize isomers and confirm structures via X-ray crystallography (SHELXL refinement ). Use NOESY NMR to assess steric interactions influencing regioselectivity .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst Optimization : Employ bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to enhance turnover. Use Pd(OAc)₂ with high-temperature tolerant solvents (toluene, 110°C) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., methyl or isopropyl) with TMS groups to reduce steric bulk during coupling .

Q. How to refine X-ray crystallographic data for iodine-containing aromatic compounds?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation to enhance iodine’s anomalous scattering. Apply multi-scan absorption corrections (SADABS) .
  • Refinement in SHELXL : Assign anisotropic displacement parameters for iodine. Validate H-atom positions using riding models and difference Fourier maps .

Q. What analytical approaches detect trace degradation products of this compound in environmental samples?

  • Methodology :

  • GC-MS : Derivatize polar degradation products (e.g., iodophenols) with BSTFA. Use a DB-5MS column and EI ionization for fragmentation patterns .
  • LC-MS/MS : Employ a Q-TOF system with ESI in negative ion mode for high-sensitivity detection of iodine-containing metabolites .

Methodological Considerations

  • Synthesis Contradictions : If iodination yields unexpected by-products, compare reaction conditions (e.g., solvent polarity, catalyst loading) with literature. Use TLC or GC-MS to monitor intermediates .
  • Crystallographic Challenges : For poor crystal quality, optimize vapor diffusion crystallization with hexane/ethyl acetate. Address twinning via SHELXL’s TWIN command .

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